![molecular formula C15H19BrClN3O2 B6461361 ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride CAS No. 2548975-07-9](/img/structure/B6461361.png)

ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

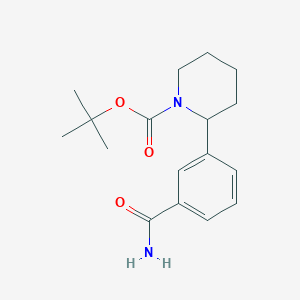

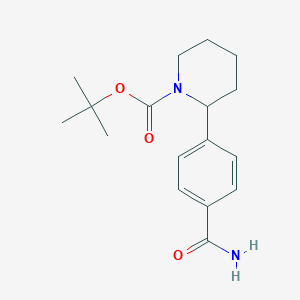

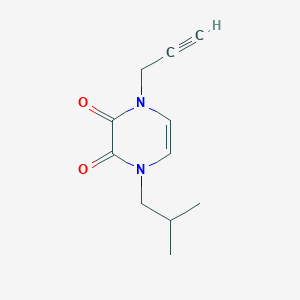

The compound “ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a bromophenyl group and a cyano group attached to the piperazine ring could potentially give this compound unique properties, although specific details would depend on the exact spatial arrangement of these groups.

Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific spatial arrangement of the bromophenyl and cyano groups around the piperazine ring. X-ray diffraction studies could potentially be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl and cyano groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .Scientific Research Applications

EBPC has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, the metabolism of drugs, and the biochemical and physiological effects of drugs. It has also been used to study the effect of drugs on cell signaling pathways, the role of enzymes in drug metabolism, and the mechanism of action of drugs. EBPC has also been used in the study of drug-drug interactions.

Mechanism of Action

EBPC acts as an inhibitor of enzymes involved in drug metabolism. It binds to the active site of the enzyme, blocking the enzyme’s activity. This prevents the enzyme from breaking down the drug, leading to an increase in the amount of drug available for absorption.

Biochemical and Physiological Effects

EBPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, leading to an increase in the amount of drug available for absorption. It has also been shown to inhibit the activity of enzymes involved in cell signaling pathways, leading to an increase in the amount of signal transduction. Additionally, EBPC has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using EBPC in lab experiments is its versatility. It can be used in a variety of synthetic applications, including the synthesis of peptides, peptidomimetics, and other small molecules. Additionally, it can be used to study the mechanism of action of enzymes, the metabolism of drugs, and the biochemical and physiological effects of drugs. However, one of the limitations of using EBPC in lab experiments is its toxicity. EBPC is toxic in high concentrations and should be handled with caution.

Future Directions

There are a number of potential future directions for EBPC. One potential direction is the synthesis of new molecules using EBPC as a starting material. Additionally, EBPC could be used to study the mechanism of action of other enzymes and the biochemical and physiological effects of other drugs. It could also be used to study the role of enzymes in drug metabolism and drug-drug interactions. Finally, EBPC could be used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

EBPC can be synthesized using a two-step reaction sequence. The first step involves the reaction of 3-bromophenylcyanomethylpiperazine-1-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting product with hydrochloric acid. The reaction is carried out at a temperature of 25-30°C and yields a product with a purity of over 95%.

properties

IUPAC Name |

ethyl 4-[(3-bromophenyl)-cyanomethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2.ClH/c1-2-21-15(20)19-8-6-18(7-9-19)14(11-17)12-4-3-5-13(16)10-12;/h3-5,10,14H,2,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMCOBJKYDGCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C#N)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461282.png)

![3-fluoro-2-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461293.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid](/img/structure/B6461309.png)

![1'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461317.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide; oxalic acid](/img/structure/B6461335.png)

![2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461340.png)

![2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461344.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461347.png)

![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B6461369.png)

![2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461373.png)

![4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461381.png)